molecular formula C31H31F3N8O8S2 B1680667 Unii-lal7R1U4BO CAS No. 115622-58-7

Unii-lal7R1U4BO

Cat. No.: B1680667
CAS No.: 115622-58-7
M. Wt: 764.8 g/mol
InChI Key: IKYGJSBKPPIKJK-JDKVAZDPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-23-9424 involves the esterification of fleroxacin at the 3’ position and the attachment of an aminothiazolylmethoxyimino-type side chain at the 7 position . The specific reaction conditions for these steps typically involve the use of organic solvents and catalysts to facilitate the esterification and side chain attachment.

Industrial Production Methods

Industrial production of RO-23-9424 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography to ensure the purity of the final product. The compound is then formulated into a suitable dosage form for clinical use .

Chemical Reactions Analysis

Types of Reactions

RO-23-9424 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RO-23-9424 may yield a hydroxylated derivative, while reduction may yield a deoxygenated derivative .

Scientific Research Applications

RO-23-9424 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying dual-action antibiotics.

    Biology: Investigated for its effects on bacterial cell walls and DNA replication.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations.

Comparison with Similar Compounds

Similar Compounds

    Ceftazidime: Another cephalosporin antibiotic with a broad spectrum of activity.

    Cefotaxime: A cephalosporin antibiotic used to treat a variety of bacterial infections.

    Fleroxacin: A quinolone antibiotic with potent antibacterial activity.

Uniqueness

RO-23-9424 is unique due to its dual-action mechanism, combining the properties of both cephalosporin and quinolone antibiotics. This combination enhances its antibacterial activity and broadens its spectrum of action compared to other similar compounds .

Biological Activity

Unii-lal7R1U4BO, also known as Saikogenin A, is a compound that has garnered attention in the fields of biology and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies highlighting its applications in research and medicine.

Saikogenin A primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By inhibiting DPP-IV, it enhances insulin secretion and improves glycemic control. Additionally, this compound affects several biochemical pathways, notably the mTOR and PPAR-α signaling pathways in the liver, which are crucial for metabolic regulation and cellular growth.

Key Actions:

  • DPP-IV Inhibition : Enhances insulin secretion.
  • mTOR Pathway Modulation : Influences cell growth and metabolism.
  • VEGFR2 Pathway Suppression : Inhibits angiogenesis and tumor growth.

Saikogenin A interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with proteins such as:

  • Albumin
  • Insulin-like Growth Factor I
  • Mitogen-Activated Protein Kinase 1 (MAPK1)
  • Proto-Oncogene Tyrosine-Protein Kinase Src
  • Epidermal Growth Factor Receptor (EGFR)

These interactions facilitate its role in cellular signaling and metabolic processes.

Cellular Effects

Research indicates that Saikogenin A exhibits significant effects on various cell types. Notably, it has been found to inhibit the growth of human colon cancer cell lines, showcasing its potential as an anti-cancer agent. Its anti-inflammatory properties are also noteworthy; it reduces histamine release and vascular permeability in inflammatory models.

Scientific Research Applications

Saikogenin A is utilized across various fields due to its bioactive properties:

FieldApplications
ChemistryServes as a precursor for synthesizing other bioactive compounds.
BiologyUsed in studies related to cell signaling and metabolic pathways.
MedicineExhibits anti-inflammatory, anti-cancer, and hepatoprotective effects.
IndustryImportant for the development of pharmaceuticals and nutraceuticals.

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that Saikogenin A inhibits the proliferation of colon cancer cells by inducing apoptosis through the activation of caspases.
  • Anti-Inflammatory Effects : In a rat model of inflammation, treatment with Saikogenin A reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that Saikogenin A can enhance cognitive function in animal models by modulating neuroinflammatory pathways.

Properties

CAS No.

115622-58-7

Molecular Formula

C31H31F3N8O8S2

Molecular Weight

764.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1

InChI Key

IKYGJSBKPPIKJK-JDKVAZDPSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro-23-9424;  Ro 239424;  Ro23-9424.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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